molecular formula C10H13NOS B13011665 1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one

Cat. No.: B13011665
M. Wt: 195.28 g/mol
InChI Key: NTJOWVMCIUQQCR-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is an organic compound with a unique structure that includes a pyridine ring substituted with methyl and methylthio groups

Preparation Methods

The synthesis of 1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with methylthiomethyl ketone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or the methylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(3-Pyridinyl)propan-2-one: This compound lacks the methyl and methylthio substitutions, resulting in different chemical and biological properties.

    Thiophene derivatives: These compounds contain a sulfur atom in a five-membered ring, similar to the methylthio group in the pyridine ring, but with distinct chemical reactivity and applications.

    Imidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(4-methyl-6-methylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H13NOS/c1-4-9(12)8-6-11-10(13-3)5-7(8)2/h5-6H,4H2,1-3H3

InChI Key

NTJOWVMCIUQQCR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)SC

Origin of Product

United States

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